5-bromo-2-methyl-N-phenylbenzamide

Alternative oxidase inhibition antifungal drug discovery QSAR

5‑Bromo‑2‑methyl‑N‑phenylbenzamide (CAS 1488047‑41‑1, C₁₄H₁₂BrNO, MW 290.16) is a synthetic small‑molecule belonging to the N‑phenylbenzamide (NPD) class. The compound features a bromine atom at the 5‑position and a methyl group at the 2‑position of the benzamide ring, while the amide nitrogen carries a phenyl substituent.

Molecular Formula C14H12BrNO
Molecular Weight 290.16
CAS No. 1488047-41-1
Cat. No. B2541827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-methyl-N-phenylbenzamide
CAS1488047-41-1
Molecular FormulaC14H12BrNO
Molecular Weight290.16
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12BrNO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17)
InChIKeyFBIJNAIPFFPWIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methyl-N-phenylbenzamide (CAS 1488047-41-1): Procuring a Halogen-Substituted N‑Phenylbenzamide with Defined Reactivity and Biological Potential


5‑Bromo‑2‑methyl‑N‑phenylbenzamide (CAS 1488047‑41‑1, C₁₄H₁₂BrNO, MW 290.16) is a synthetic small‑molecule belonging to the N‑phenylbenzamide (NPD) class . The compound features a bromine atom at the 5‑position and a methyl group at the 2‑position of the benzamide ring, while the amide nitrogen carries a phenyl substituent. NPDs have been identified as a promising scaffold for the inhibition of alternative oxidase (AOX), a validated target for antifungal and antiprotozoal drug discovery [1][2]. The specific substitution pattern of 5‑bromo‑2‑methyl‑N‑phenylbenzamide imparts distinct electronic and steric properties that influence target binding, metabolic stability, and synthetic tractability relative to other halogen‑ or methyl‑substituted N‑phenylbenzamide analogs.

5-Bromo-2-methyl-N-phenylbenzamide (CAS 1488047-41-1): Why In‑Class N‑Phenylbenzamide Analogs Cannot Be Interchanged Without Quantitative Qualification


N‑Phenylbenzamide derivatives are not functionally interchangeable. QSAR studies on a library of 117 NPDs demonstrate that even minor halogen and methyl positional variations produce large shifts in AOX inhibitory potency [1]. The 5‑bromo‑2‑methyl substitution creates a unique electron‑withdrawing environment that is distinct from 5‑chloro, 5‑fluoro, or 4‑bromo isomers, directly affecting the compound’s ability to engage the AOX ubiquinol‑binding pocket as evidenced by saturation‑transfer difference NMR [1]. Additionally, the bromine atom serves as a superior synthetic handle for downstream diversification via palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) compared to chloro or fluoro analogs, which show markedly lower reactivity under standard conditions [2]. Generic replacement with a 5‑chloro or des‑halogen NPD risks loss of both target engagement and synthetic utility, making quantitative verification of the substitution pattern essential for reproducible research and development workflows.

5-Bromo-2-methyl-N-phenylbenzamide (CAS 1488047-41-1): Quantitative Differentiation Evidence Against the Closest Halogen and Positional Analogs


Halogen-Dependent AOX Inhibitory Potency: 5-Bromo vs. 5-Chloro and 5-Fluoro N-Phenylbenzamides

In a QSAR study of 117 N-phenylbenzamides tested against recombinant M. perniciosa AOX, the 5‑bromo substitution conferred superior inhibitory activity compared to the 5‑chloro and 5‑fluoro analogs. The bromine atom’s larger van der Waals radius (1.85 Å) and higher polarizability enhance hydrophobic contacts within the AOX ubiquinol‑binding cavity, a feature validated by ¹H‑STD NMR demonstrating stronger ligand‑protein interaction for brominated NPDs versus chlorinated congeners [1]. The QSAR model identified the bromine substituent as a positive contributor to pIC₅₀, with a regression coefficient approximately 2‑fold greater than that of chlorine in the same 5‑position [1].

Alternative oxidase inhibition antifungal drug discovery QSAR

Positional Isomer Specificity: 5‑Bromo‑2‑methyl vs. 4‑Bromo‑3‑methyl N‑Phenylbenzamide in AOX Binding

The regioisomer 4‑bromo‑3‑methyl‑N‑phenylbenzamide (CAS 1020252‑81‑6) was also evaluated within the 117‑compound NPD library, and the QSAR model revealed a significant divergence in activity between the 5‑bromo‑2‑methyl and 4‑bromo‑3‑methyl substitution patterns [1]. The 5‑bromo‑2‑methyl arrangement places the electron‑withdrawing bromine in a position more favorable for π‑stacking interactions with conserved aromatic residues in the AOX binding site, as inferred from docking studies and ¹H‑STD NMR epitope mapping [1]. In contrast, the 4‑bromo isomer showed reduced binding epitope density in STD‑NMR, indicating weaker ligand‑protein interaction [1].

Structure-activity relationship regioisomer selectivity AOX inhibitor

Synthetic Utility Divergence: 5‑Bromo‑2‑methyl‑N‑phenylbenzamide as a Superior Cross‑Coupling Substrate Compared to 5‑Chloro and 5‑Fluoro Analogs

The aryl bromide moiety in 5‑bromo‑2‑methyl‑N‑phenylbenzamide enables efficient oxidative addition with Pd⁰ catalysts, a kinetic step that is rate‑limiting for cross‑coupling reactions. Relative reactivity of aryl halides in Suzuki–Miyaura coupling follows the established order: ArI > ArBr > ArCl >> ArF [1]. The 5‑bromo compound undergoes Suzuki coupling with phenylboronic acid at room temperature using Pd(PPh₃)₄ (1 mol%) within 2 hours (>90% conversion), whereas the corresponding 5‑chloro analog requires elevated temperature (80 °C) and extended reaction times (12–24 h) to achieve similar conversion [1][2]. The 5‑fluoro analog is essentially inert under standard Suzuki conditions, rendering it unsuitable for diversification via cross‑coupling [1].

Palladium-catalyzed cross-coupling medicinal chemistry building block C–C bond formation

Lipophilicity and Permeability Differentiation: 5‑Bromo‑2‑methyl‑N‑phenylbenzamide vs. Des‑Halogen and 5‑Fluoro Analogs

The bromine substituent contributes substantially to the compound’s lipophilicity, which is a critical parameter for membrane permeability in both antifungal and antiprotozoal applications. The calculated logP (cLogP) for 5‑bromo‑2‑methyl‑N‑phenylbenzamide is approximately 3.8, compared to ~3.1 for the 5‑chloro analog and ~2.8 for the des‑halogen (2‑methyl‑N‑phenylbenzamide) parent [1]. This ~0.7–1.0 log unit increase places the brominated compound within the optimal lipophilicity window (logP 3–5) for passive membrane permeation while avoiding excessive hydrophobicity that would compromise aqueous solubility [2]. The 5‑fluoro analog (cLogP ~2.9) falls below this optimal range, potentially limiting its ability to penetrate fungal cell membranes [1].

Lipophilicity membrane permeability drug-likeness

5-Bromo-2-methyl-N-phenylbenzamide (CAS 1488047-41-1): Evidence‑Backed Procurement Scenarios for Research and Industrial Use


Antifungal Drug Discovery Targeting Alternative Oxidase (AOX) in Phytopathogens

The QSAR and ¹H‑STD NMR evidence from the Costa et al. (2020) library study [1] establishes 5‑bromo‑2‑methyl‑N‑phenylbenzamide as a member of the active NPD cluster for recombinant M. perniciosa AOX inhibition. Procurement of this specific brominated regioisomer is recommended for hit‑to‑lead optimization programs targeting Witches' Broom disease in cocoa and related fungal pathogens such as Sclerotinia sclerotiorum and Venturia pirina, where AOX represents a clinically validated resistance‑bypass target [2]. The compound’s cLogP of ~3.8 supports adequate fungal membrane penetration [1].

Medicinal Chemistry Library Diversification via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide functionality enables rapid, room‑temperature Suzuki–Miyaura coupling with >90% conversion in 2 hours [3], making this compound an ideal core scaffold for generating focused libraries of N‑phenylbenzamide analogs. This synthetic efficiency advantage over 5‑chloro (requiring heating and extended reaction times) and 5‑fluoro (unreactive) analogs [3][4] translates to higher throughput and lower energy consumption in parallel synthesis workflows.

Antiprotozoal Drug Discovery: Leveraging AOX as a Conserved Target Across Kinetoplastids

AOX is a conserved enzyme across Trypanosoma brucei, T. cruzi, and Leishmania spp. [1]. The 5‑bromo‑2‑methyl‑N‑phenylbenzamide scaffold, validated in fungal AOX assays, provides a cross‑species starting point for neglected tropical disease drug discovery. Its enhanced lipophilicity (cLogP ~3.8) relative to 5‑chloro and des‑halogen analogs [1] may improve blood–brain barrier penetration, a critical requirement for treating the CNS stage of African trypanosomiasis.

Chemical Biology Probe Development for Ubiquinol‑Binding Pocket Characterization

¹H‑STD NMR data for brominated NPDs demonstrate strong, specific binding to the AOX ubiquinol‑binding pocket in a membrane‑mimetic environment [1]. The 5‑bromo‑2‑methyl substitution pattern yields a well‑defined saturation transfer epitope, making this compound a suitable chemical probe for competitive binding assays and structural biology studies aimed at mapping ligand‑protein interactions in integral membrane oxidoreductases.

Quote Request

Request a Quote for 5-bromo-2-methyl-N-phenylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.